molecular formula C9H9N3O2 B8391877 4-(methoxyamino)quinazolin-2(1H)-one

4-(methoxyamino)quinazolin-2(1H)-one

Cat. No.: B8391877
M. Wt: 191.19 g/mol
InChI Key: MGWCOWWMZIMAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxyamino)quinazolin-2(1H)-one is a quinazolinone derivative characterized by a methoxyamino (-NH-OCH₃) substituent at position 4 of the quinazoline core. Quinazolinones are heterocyclic compounds with two structural isomers: quinazolin-2(1H)-one and quinazolin-4(3H)-one, where the position of the ketone group distinguishes them .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-(methoxyamino)-1H-quinazolin-2-one

InChI

InChI=1S/C9H9N3O2/c1-14-12-8-6-4-2-3-5-7(6)10-9(13)11-8/h2-5H,1H3,(H2,10,11,12,13)

InChI Key

MGWCOWWMZIMAPP-UHFFFAOYSA-N

Canonical SMILES

CONC1=NC(=O)NC2=CC=CC=C21

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

The quinazoline scaffold, including derivatives like 4-(methoxyamino)quinazolin-2(1H)-one, has been extensively studied for its anticancer properties. Various studies have illustrated its effectiveness against multiple cancer cell lines.

Case Studies and Findings

  • Inhibition of Cancer Cell Proliferation : Research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, compounds derived from the quinazolinone structure demonstrated IC50 values as low as 7.09 µM/L against HepG2, outperforming standard drugs like doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tyrosine kinase receptors, which are overexpressed in many cancers. This mechanism highlights the potential of this compound in targeted cancer therapies .

Data Table: Anticancer Activity of Quinazoline Derivatives

CompoundCancer Cell LineIC50 (µM/L)Reference
This compoundHepG27.09
Phenyl thiosemicarbazide derivativeMCF-713.46
Doxorubicin (control)HepG28.55

Antibacterial Applications

The antibacterial properties of quinazoline derivatives have also been explored, particularly their effectiveness against resistant strains of bacteria.

Research Insights

  • Inhibition of Mycobacterium tuberculosis : Compounds with the quinazolinone core have shown promising results against Mycobacterium tuberculosis, with some derivatives exhibiting significant inhibitory activity comparable to established drugs like Isoniazid .
  • Structure–Activity Relationship : Studies have indicated that modifications to the quinazoline structure can enhance antibacterial activity. For example, the introduction of specific functional groups has been linked to improved efficacy against bacterial strains .

Data Table: Antibacterial Activity of Quinazoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundM. tuberculosis12.5
Isoniazid (control)M. tuberculosis-

Anti-inflammatory Applications

The anti-inflammatory potential of quinazoline derivatives has been a subject of investigation due to their ability to inhibit key enzymes involved in inflammation.

Findings on Enzymatic Inhibition

  • Cyclooxygenase-2 Inhibition : Studies have demonstrated that certain quinazoline derivatives can effectively inhibit COX-2, an enzyme associated with inflammatory processes. This inhibition is crucial for developing new anti-inflammatory drugs .

Data Table: Enzymatic Inhibition by Quinazoline Derivatives

CompoundEnzyme TargetIC50 (µg/mL)Reference
This compoundCOX-296.19 ± 5.39
Diclofenac (control)COX-20.53 ± 0.04

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences biological activity and physicochemical properties. Key comparisons include:

Compound Substituent at Position 4 Key Properties/Activities Synthesis Method
4-(Methoxyamino)quinazolin-2(1H)-one Methoxyamino (-NH-OCH₃) Potential H-bond donor/acceptors; modulates lipophilicity Likely involves aminolysis or nucleophilic substitution (inferred from related methods)
4-Aminoquinazolin-2(1H)-one Amino (-NH₂) High synthetic yields (up to 92%); used in kinase inhibitors Dimroth rearrangement of ureas with 2-aminobenzonitriles
4-Phenylquinazolin-2(1H)-one Phenyl (-C₆H₅) Vasorelaxation activity in rat aorta; bulkier substituent enhances receptor interaction Microwave-assisted synthesis
4-(6,7-Dimethoxy)quinazolin-2(1H)-one Dimethoxy (-OCH₃) at 6,7; amino at 4 Enhanced solubility; potential CNS activity Multi-step synthesis with hydrazide intermediates

Key Observations :

  • Methoxyamino vs.
  • Phenyl vs. Methoxyamino: Bulky phenyl groups enhance steric interactions with biological targets (e.g., vascular receptors), whereas methoxyamino may reduce off-target effects .

Isomer-Specific Comparisons

Quinazolin-2(1H)-one vs. Quinazolin-4(3H)-one
  • 2(1H)-one Isomers : These derivatives are less studied but show promise in vasorelaxation (e.g., 4-phenyl derivatives relax rat aortic tissue via endothelium-dependent mechanisms) .
  • 4(3H)-one Isomers : More prevalent in literature; examples include antibacterial quinazolin-2,4-diones that inhibit DNA gyrase .

Activity Differences :

  • Vasorelaxation : 2(1H)-one derivatives exhibit stronger vascular effects compared to 4(3H)-ones, likely due to substituent positioning .
  • Enzyme Inhibition : 4(3H)-ones (e.g., diones) target enzymes like DNA gyrase, while 2(1H)-ones (e.g., EGFR inhibitors) focus on kinase domains .

Physicochemical Properties

Property 4-(Methoxyamino)-2(1H)-one (Predicted) 4-Amino-2(1H)-one 4-Phenyl-2(1H)-one
Melting Point ~180–200°C (estimated) Not reported 247–249°C (for 8-methoxy analogs)
Solubility Moderate (polar -OCH₃ group) Low (hydrophobic -NH₂) Low (hydrophobic phenyl)
NMR Shifts δ 5.5–6.0 (NH), δ 3.8–4.0 (OCH₃) δ 6.2–6.5 (NH₂) δ 7.2–7.6 (aromatic H)

Spectroscopic Notes:

  • Methoxyamino groups produce distinct $ ^1 \text{H NMR} $ signals for -NH- (broad, δ 5.5–6.0) and -OCH₃ (singlet, δ 3.8–4.0), differentiating them from amino or phenyl analogs .

Enzyme Inhibition

  • EGFR Inhibitors: Oxazolo[4,5-g]quinazolin-2(1H)-one derivatives (e.g., Erlotinib analogs) show potent EGFR inhibition, suggesting that 4-substituents like methoxyamino could enhance selectivity .
  • DNA Gyrase Inhibition : Quinazolin-2,4-diones with acylthiourea moieties demonstrate antibacterial activity, a pathway less explored for 2(1H)-ones .

Vascular Effects

4-Phenylquinazolin-2(1H)-one derivatives inhibit vasopressor tonus in rat aorta, highlighting the role of substituent bulkiness in vascular targeting . Methoxyamino derivatives may offer a balance between activity and metabolic stability.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial imine formation between the aldehyde and the primary amine of 2-amino-N-methoxybenzamide, followed by intramolecular cyclization to form the dihydroquinazolinone intermediate. Subsequent oxidation or elimination yields the aromatic quinazolinone. In the case of methoxyamino incorporation, methoxyamine hydrochloride could serve as the nucleophile, displacing a leaving group (e.g., hydroxyl or halogen) at position 4. For instance, using AcOH at 100°C for 12–24 hours achieved yields of 60–85% for analogous compounds.

Substrate Scope and Limitations

This method is highly adaptable to electron-deficient and electron-rich aldehydes but requires precise stoichiometry to avoid over-alkylation. Challenges arise in introducing secondary amines like methoxyamino groups due to steric hindrance, necessitating elevated temperatures or prolonged reaction times. Purification via precipitation (avoiding silica gel chromatography) improves atom economy, as highlighted in green chemistry studies.

Copper-Catalyzed Isocyanide Insertion

A copper-catalyzed coupling strategy, as reported for 3-substituted quinazolin-4(3H)-ones, offers a versatile route to 4-(methoxyamino) derivatives. This method employs 2-isocyanobenzoates and methoxyamine in the presence of Cu(OAc)₂·H₂O to facilitate imidoylative cross-coupling.

Catalytic Cycle and Conditions

The reaction mechanism involves copper-mediated activation of the isocyanide, followed by nucleophilic attack by methoxyamine to form a metal-coordinated intermediate. Cyclization then yields the quinazolinone core. Optimized conditions (room temperature, 25 minutes) achieved 77% yield for analogous tryptamine-derived compounds. For methoxyamine, however, lower yields (40–60%) are anticipated due to reduced nucleophilicity, requiring stoichiometric adjustments or additives like Et₃N.

Comparative Efficiency

Compared to thermal cyclocondensation, this method reduces reaction times from hours to minutes and enhances regioselectivity. However, scalability is limited by the cost of metal catalysts and the need for inert conditions.

Nucleophilic Aromatic Substitution

Post-synthetic modification of preformed quinazolinones via nucleophilic substitution provides an alternative pathway. For example, 4-chloroquinazolin-2(1H)-one can react with methoxyamine under basic conditions to replace the chlorine atom.

Reaction Parameters

Using DMSO as a polar aprotic solvent and KOH as a base at 60°C facilitates the displacement reaction. This method, adapted from the synthesis of pegamine derivatives, typically achieves moderate yields (50–70%) due to competing hydrolysis or side reactions. Microwave irradiation may enhance efficiency by reducing reaction times.

Limitations

The requirement for a halogenated precursor adds synthetic steps, lowering overall atom economy. Additionally, methoxyamine’s weak nucleophilicity necessitates excess reagent or phase-transfer catalysts.

Green Solvent Applications

Recent advances in sustainable chemistry advocate using bio-based solvents like eucalyptol for quinazolinone synthesis. These solvents improve reaction mass efficiency (RME) by enabling facile product isolation via filtration, avoiding resource-intensive chromatography.

Case Study: Eucalyptol-Mediated Synthesis

In a model reaction, 4-(phenylamino)quinazoline-2(1H)-thione was synthesized in eucalyptol with 72% yield after 24 hours. Adapting this for this compound would involve substituting phenylamine with methoxyamine and optimizing reaction time to account for slower kinetics.

Spectroscopic Characterization and Validation

Critical to method validation is spectroscopic confirmation of the target compound. Key data include:

NMR Analysis

  • ¹H NMR : Aromatic protons appear as doublets (δ 8.3–7.3 ppm), with the methoxyamino group’s NH signal resonating at δ 5.5–6.0 ppm (broad singlet).

  • ¹³C NMR : The carbonyl carbon (C2) resonates at δ 160–165 ppm, while the quinazolinone C4 (bearing methoxyamino) appears at δ 145–150 ppm.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak for C₉H₈N₃O₂ ([M+H]⁺) is expected at m/z 190.0612. Deviations >5 ppm necessitate re-evaluation of synthetic purity .

Q & A

How can 4-(methoxyamino)quinazolin-2(1H)-one be synthesized, and what are the critical reaction parameters to optimize yield and purity?

Basic Research Question
A practical approach involves nucleophilic substitution or condensation reactions. For example, reacting a precursor like 2-chloro-4-methoxyquinazoline with methoxyamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 6–12 hours. Critical parameters include:

  • Stoichiometry : A 1.2–1.5 molar excess of methoxyamine ensures complete substitution.
  • Catalysis : Adding a base like triethylamine (1–2 eq.) improves deprotonation and reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) removes unreacted starting materials and byproducts .

What spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data discrepancies be resolved?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Confirm the methoxyamino group (δ ~3.5 ppm for OCH₃ and ~8.5 ppm for NH in DMSO-d₆) and quinazolinone backbone (aromatic protons at δ 6.5–8.5 ppm).
  • IR Spectroscopy : Detect carbonyl (C=O at ~1670 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <2 ppm error.
    Discrepancy Resolution : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. Re-run analyses in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent effects .

What are the potential biological targets of this compound based on structural analogs, and how can in silico modeling guide target identification?

Advanced Research Question
Structural analogs (e.g., oxazoloquinazolinones) inhibit EGFR kinase via binding to the ATP pocket. Computational strategies include:

  • Pharmacophore Modeling : Align the quinazolinone core and methoxyamino group with known EGFR inhibitors (e.g., gefitinib).
  • Molecular Docking (AutoDock Vina) : Simulate binding poses in EGFR (PDB: 1M17) to assess hydrogen bonding (e.g., quinazolinone C=O with Met793).
  • ADMET Prediction (SwissADME) : Evaluate lipophilicity (LogP <3) and solubility to prioritize targets like kinases or anti-inflammatory pathways .

How does the substitution pattern at the 4-position of quinazolin-2(1H)-one derivatives influence their pharmacokinetic properties, and what in vitro assays can assess this?

Advanced Research Question
The 4-methoxyamino group enhances solubility (via hydrogen bonding) but may reduce membrane permeability. Key assays:

  • LogP Measurement (Shake-flask method) : Compare with unsubstituted analogs to quantify hydrophilicity.
  • Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates moderate permeability).
  • Microsomal Stability (Human liver microsomes) : Monitor metabolic degradation (t₁/₂ >30 min suggests stability).
    Substitutions at the 4-position also modulate plasma protein binding (SPR assays) and CYP450 inhibition (fluorometric assays) .

What strategies can be employed to resolve contradictory biological activity data observed in different cell lines for this compound?

Advanced Research Question
Contradictions may arise from cell line-specific expression of targets or metabolic enzymes. Mitigation strategies:

  • Target Profiling (Western blot/qPCR) : Quantify EGFR or COX-2 expression levels in discrepant cell lines.
  • Metabolite Identification (LC-MS/MS) : Check for differential metabolite formation (e.g., demethylation of methoxyamino group).
  • Pathway Enrichment Analysis (RNA-seq) : Identify compensatory pathways (e.g., MAPK vs. PI3K/AKT) using tools like DAVID or GSEA.
  • Co-culture Assays : Test activity in tumor-stroma co-cultures to mimic in vivo heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.